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Compound of Interest

Compound Name: Methyl citrate

Cat. No.: B3326548 Get Quote

This document provides a detailed protocol for the synthesis of high-purity trimethyl citrate, a

versatile compound used as a non-toxic plasticizer, a precursor in organic synthesis, and an

additive in daily chemical products.[1][2][3] The described method is based on the acid-

catalyzed esterification of citric acid with methanol, which is a robust and high-yielding

procedure.[4][5]

Introduction

Trimethyl citrate (TMC) is the trimethyl ester of citric acid. Its synthesis is typically achieved

through the direct esterification of citric acid with methanol in the presence of an acid catalyst.

Key to achieving high purity and yield is the effective removal of water, a byproduct of the

reversible esterification reaction, which drives the equilibrium towards product formation. This

protocol employs p-toluenesulfonic acid as a catalyst and utilizes a multi-stage reaction and

distillation process to ensure the removal of water, leading to a product with purity exceeding

98%.

Principle of the Method

The synthesis of trimethyl citrate involves the reaction of the three carboxylic acid groups of

citric acid with three molecules of methanol. This esterification is an equilibrium-limited

reaction. By using an acid catalyst, such as p-toluenesulfonic acid, the reaction rate is

increased. The continuous removal of water, a reaction product, shifts the equilibrium towards

the formation of the desired trimethyl citrate, thereby increasing the overall yield. Subsequent

purification by crystallization yields a high-purity solid product.
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Experimental Protocol
Materials and Equipment:

Citric acid (technical grade, containing crystal water)

Methanol

p-Toluenesulfonic acid (containing one crystal water)

Pure water

Reaction flask (e.g., three-neck flask)

Reflux condenser

Distillation apparatus

Heating mantle

Magnetic stirrer

Beaker

Buchner funnel and filter paper

Drying oven

Procedure:

Reaction Setup: In a reaction flask, combine 875 g of technical grade citric acid, 1000 ml of

methanol, and 28 g of p-toluenesulfonic acid.

First Esterification Stage: Heat the mixture to reflux and maintain for 5 hours.

Water Removal: After the reflux period, distill the mixture at normal pressure to recover

methanol and remove the water generated during the esterification.
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Subsequent Esterification Stages: Cool the reaction mixture to below 60°C and add 150 ml

of fresh methanol. Heat the mixture to reflux for another 5 hours. Repeat this process of

adding methanol, refluxing, and distilling to remove water for a total of 5 cycles. This multiple

reaction-distillation approach is crucial for driving the reaction to completion.

Methanol Recovery: After the final reflux, distill the mixture under normal pressure to recover

the excess methanol.

Crystallization: To the remaining residue, add 100 ml of pure water. Heat and stir the mixture

until all the material is completely dissolved.

Product Isolation: Pour the hot solution into a beaker and allow it to cool to room temperature

to induce crystallization.

Purification: Filter the resulting crystals using a Buchner funnel. Wash the crystals with pure

water to remove any remaining impurities.

Drying: Dry the purified crystals in a drying oven to obtain the final trimethyl citrate product.

Data Presentation
Table 1: Reagents and Reaction Conditions for Trimethyl Citrate Synthesis

Parameter Value Reference

Citric Acid 875 g (technical grade)

Methanol (initial) 1000 ml

Methanol (subsequent

additions)
150 ml (per cycle)

Catalyst p-Toluenesulfonic acid (28 g)

Reaction Time (per cycle) 5 hours

Number of Cycles 5

Table 2: Physical and Chemical Properties of Trimethyl Citrate
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Property Value Reference(s)

Molecular Formula C₉H₁₄O₇

Molecular Weight 234.20 g/mol

Appearance White to off-white crystals

Melting Point 75-82 °C

Boiling Point ~176 °C at 16 mmHg

Solubility in Water 53.2 g/L at 20°C

Purity (achieved by protocol) >98%

Yield (achieved by protocol) >80%

Table 3: Alternative Catalysts for Trimethyl Citrate Synthesis

Catalyst Conditions Yield Purity Reference(s)

Thionyl chloride

Anhydrous

methanol, 0°C to

room temp.

98% Not Specified

Solid Acid

Molar ratio of

citric acid to

methanol 1:4.5-

1:5, 5h reaction

91% Not Specified

Sulfuric acid Reflux Not Specified Not Specified

Sodium

hydrogen sulfate

Toluene as

water-carrying

agent, 160°C, 6h

89.6% High

Experimental Workflow and Signaling Pathways
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Experimental Workflow for High-Purity Trimethyl Citrate Synthesis

Esterification Reaction

Purification

1. Mix Reactants
(Citric Acid, Methanol, p-Toluenesulfonic Acid)

2. Heat to Reflux (5h)

3. Distill to Remove Water & Methanol

4. Add Fresh Methanol

5. Repeat Reflux and Distillation (4x)

6. Final Methanol Recovery

7. Dissolve in Hot Water

8. Cool to Crystallize

9. Filter and Wash with Water

10. Dry the Product

High-Purity
Trimethyl Citrate

Click to download full resolution via product page

Caption: Synthesis and purification workflow for trimethyl citrate.
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Characterization

The final product can be characterized by its melting point, which should be in the range of 76-

79°C. Further confirmation of the molecular structure can be obtained through infrared (IR)

spectroscopy and comparison with a standard spectrum of trimethyl citrate. The purity can be

assessed using techniques such as gas chromatography (GC).

Safety Precautions

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Methanol is flammable and toxic; handle with care.

p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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